![molecular formula C15H18N4O2 B2621659 3-(allylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one CAS No. 905765-08-4](/img/structure/B2621659.png)
3-(allylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one
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Description
3-(allylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a triazine-based compound that is synthesized using a specific method and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
- 3-Ethoxy-4-methoxybenzaldehyde serves as a pharmaceutical intermediate. Its chemical structure includes an aldehyde group (C=O) and ether moieties (ethoxy and methoxy). Researchers explore its potential in drug synthesis, especially in designing novel compounds with therapeutic properties .
- In recent studies, researchers engineered strains of Saccharomyces cerevisiae (brewer’s yeast) to produce 3-hydroxypropionic acid (3-HP) . This acid has applications in bioplastics, biofuels, and other bio-based materials. Although not directly related to the compound, understanding biosynthesis pathways sheds light on its potential .
Pharmaceutical Intermediates
Biosynthesis Pathways
properties
IUPAC Name |
6-[(4-ethoxyphenyl)methyl]-3-(prop-2-enylamino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-3-9-16-15-17-14(20)13(18-19-15)10-11-5-7-12(8-6-11)21-4-2/h3,5-8H,1,4,9-10H2,2H3,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODXOYBAQYDJLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(allylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one |
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